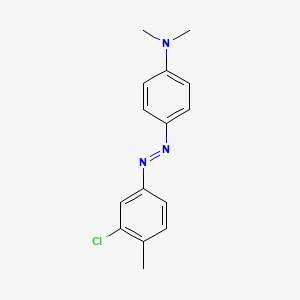

3'-Chloro-4'-methyl-4-dimethylaminoazobenzene

CAS No.: 17010-60-5

Cat. No.: VC17191754

Molecular Formula: C15H16ClN3

Molecular Weight: 273.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17010-60-5 |

|---|---|

| Molecular Formula | C15H16ClN3 |

| Molecular Weight | 273.76 g/mol |

| IUPAC Name | 4-[(3-chloro-4-methylphenyl)diazenyl]-N,N-dimethylaniline |

| Standard InChI | InChI=1S/C15H16ClN3/c1-11-4-5-13(10-15(11)16)18-17-12-6-8-14(9-7-12)19(2)3/h4-10H,1-3H3 |

| Standard InChI Key | FELKFKKBPTXZKA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

3'-Chloro-4'-methyl-4-dimethylaminoazobenzene, systematically named 4-[(3-chloro-4-methylphenyl)diazenyl]-N,N-dimethylaniline, belongs to the azobenzene family. Its molecular weight is 273.76 g/mol, with a crystalline solid morphology and vibrant coloration attributable to the conjugated π-electron system of the azo group (-N=N-). The chlorine atom at the 3' position and methyl group at the 4' position introduce steric and electronic effects that influence reactivity, while the dimethylamino group at the 4 position enhances solubility in organic solvents.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 63951-11-1, 17010-60-5 |

| Molecular Formula | C₁₅H₁₆ClN₃ |

| Molecular Weight | 273.76 g/mol |

| IUPAC Name | 4-[(3-chloro-4-methylphenyl)diazenyl]-N,N-dimethylaniline |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a two-step diazotization-coupling sequence:

-

Diazotization: 3'-Chloro-4'-methylaniline reacts with nitrous acid (HNO₂) under acidic conditions (HCl, 0–5°C) to form a diazonium salt.

-

Coupling: The diazonium salt couples with N,N-dimethylaniline in a weakly acidic medium (pH 4–6), yielding the target azo compound.

Table 2: Reaction Conditions and Yields

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Diazotization | 3'-Cl-4'-Me-aniline, HNO₂ | 0–5°C, HCl | 85–90 |

| Coupling | Diazonium salt, N,N-DMA | pH 4–6, 10–15°C | 75–80 |

Industrial Manufacturing

Industrial processes utilize continuous flow reactors to optimize temperature control and mixing, achieving >90% yield. Automated systems minimize byproducts like sulfonic acid derivatives, which commonly arise from over-oxidation.

Chemical Reactivity and Stability

Key Reactions

-

Reduction: Sodium dithionite reduces the azo group to primary amines, generating 3-chloro-4-methylaniline and N,N-dimethyl-p-phenylenediamine.

-

Oxidation: Strong oxidants (e.g., KMnO₄) convert the azo group to nitroso or nitro derivatives, altering chromophoric properties.

-

Photoisomerization: UV irradiation induces trans-to-cis isomerization, a property exploited in photoresponsive materials.

Biological Activity and Carcinogenicity

Metabolic Activation and DNA Interaction

Hepatic cytochrome P450 enzymes metabolize 3'-chloro-4'-methyl-4-dimethylaminoazobenzene into reactive electrophiles (e.g., aryl nitrenium ions), which form covalent adducts with DNA guanine residues. This disrupts replication and repair mechanisms, leading to frameshift mutations and chromosomal aberrations .

Table 3: Comparative Carcinogenicity Data

| Compound | Species | Tumor Site | Route of Exposure |

|---|---|---|---|

| 4-Dimethylaminoazobenzene | Rat | Liver, Bladder | Oral, Dermal |

| 3'-Cl-4'-Me-4-DMAB | In vitro | DNA adducts observed | Metabolic assay |

Industrial and Research Applications

Dyeing and Pigmentation

The compound’s intense orange-red hue makes it valuable for dyeing synthetic fibers (e.g., polyester) and plastics. Its colorfastness surpasses simpler azo dyes due to the electron-withdrawing chlorine group, which reduces photodegradation.

Biochemical Research

-

Mutagenicity Assays: Used as a positive control in Ames tests to evaluate bacterial reverse mutation.

-

Metabolic Studies: Serves as a substrate for characterizing liver enzyme activity, particularly CYP1A2 isoforms.

Comparison with Related Azo Compounds

3'-Nitro-4-dimethylaminoazobenzene

Replacing chlorine with a nitro group enhances electrophilicity, increasing DNA-binding affinity but reducing solubility. This trade-off highlights the balance between reactivity and bioavailability in azo dye design.

Research Gaps and Future Directions

Current studies predominantly focus on structural analogs, leaving 3'-chloro-4'-methyl-4-dimethylaminoazobenzene’s in vivo toxicokinetics poorly characterized. Prioritized research areas include:

-

Long-Term Carcinogenicity Studies: Rodent models exposed to chronic low-dose regimens.

-

Metabolite Profiling: LC-MS/MS identification of stable and reactive metabolites.

-

Environmental Fate: Degradation kinetics in soil and water under varying pH and microbial activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume